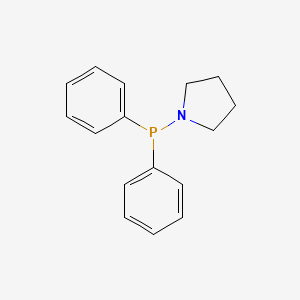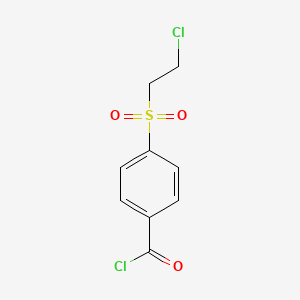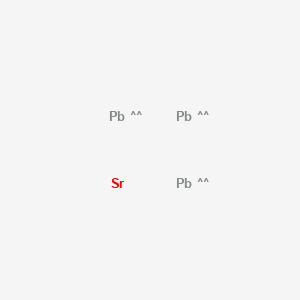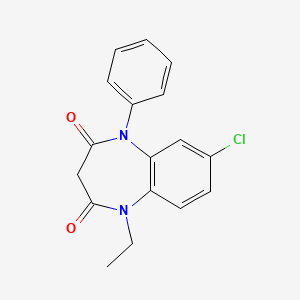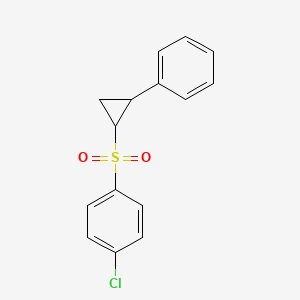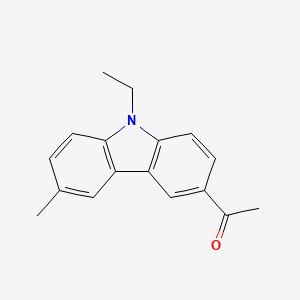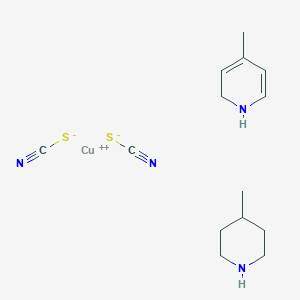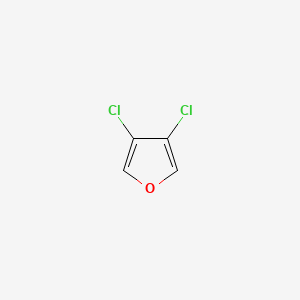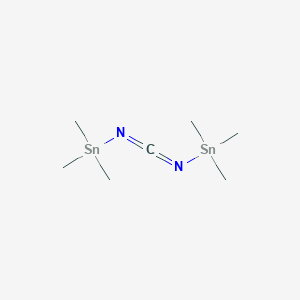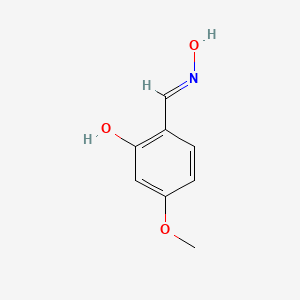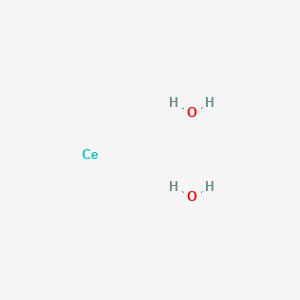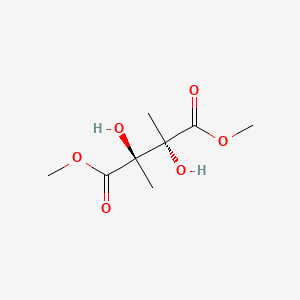
dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate is an organic compound with a unique stereochemistry It is a diester derivative of butanedioic acid, featuring two hydroxyl groups and two methyl groups on the second and third carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate typically involves the esterification of the corresponding dihydroxy acid. One common method is the reaction of (2R,3S)-2,3-dihydroxybutanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. Purification is typically achieved through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of dimethyl (2R,3S)-2,3-diketobutanedioate.
Reduction: Formation of dimethyl (2R,3S)-2,3-dihydroxybutanol.
Substitution: Formation of dimethyl (2R,3S)-2,3-dichlorobutanedioate.
Aplicaciones Científicas De Investigación
Dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme-catalyzed reactions due to its chiral nature.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific stereochemical properties.
Mecanismo De Acción
The mechanism of action of dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The chiral centers play a crucial role in determining the specificity and efficiency of these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (2R,3S)-2,3-dibromosuccinate: Similar in structure but with bromine atoms instead of hydroxyl groups.
Dimethyl (2R,3S)-2,3-piperazinedicarboxylate: Contains a piperazine ring instead of hydroxyl groups.
Uniqueness
Dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups
Propiedades
Número CAS |
15309-47-4 |
|---|---|
Fórmula molecular |
C8H14O6 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate |
InChI |
InChI=1S/C8H14O6/c1-7(11,5(9)13-3)8(2,12)6(10)14-4/h11-12H,1-4H3/t7-,8+ |
Clave InChI |
DFUOCXQEKZFLHR-OCAPTIKFSA-N |
SMILES isomérico |
C[C@@](C(=O)OC)([C@](C)(C(=O)OC)O)O |
SMILES canónico |
CC(C(=O)OC)(C(C)(C(=O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


